

# Application Note: Analytical Protocols for 4-Oxopentyl Acetate

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## Compound of Interest

Compound Name: 4-Oxopentyl acetate

CAS No.: 5185-97-7

Cat. No.: B1618999

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## Executive Summary

This application note details validated protocols for the quantification and impurity profiling of **4-Oxopentyl acetate** (also known as 3-acetylpropyl acetate or levulinyl acetate). This compound is a critical intermediate in the synthesis of Vitamin B1 (Thiamine) and various pharmaceutical precursors.

Due to its dual functionality (ketone and ester) and moderate volatility (bp ~214°C), a dual-method approach is recommended:

- GC-MS: The primary method for purity assessment, identification, and volatile impurity profiling (e.g., residual solvents, acetic anhydride).
- HPLC-UV: A robust alternative for in-process monitoring, particularly when non-volatile contaminants or thermally unstable precursors are present.

## Compound Profile & Properties

Property	Specification
Chemical Name	4-Oxopentyl acetate
Synonyms	3-Acetylpropyl acetate; Levulinyl acetate; 5-Acetoxy-2-pentanone
CAS Number	5185-97-7 (also 84952-68-1)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	144.17 g/mol
Boiling Point	~214°C (at 760 mmHg)
Solubility	Soluble in alcohols, esters, acetonitrile; sparingly soluble in water.[1]
Key Impurities	3-Chloro-4-oxopentyl acetate (synthesis byproduct), 3-Acetyl-1-propanol (hydrolysis product).

## Method A: GC-MS Analysis (Primary Protocol)

### Principle

Gas Chromatography coupled with Mass Spectrometry provides definitive structural confirmation and high-resolution separation of **4-oxopentyl acetate** from structurally similar impurities like 3-chloro-**4-oxopentyl acetate**. The method utilizes a non-polar stationary phase (5% phenyl-methylpolysiloxane) to separate analytes based on boiling point and polarity.

### Instrument Configuration

- System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
- Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 μm film thickness).
- Inlet: Split/Splitless, maintained at 250°C.
- Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).

## Experimental Parameters

Parameter	Setting
Inlet Mode	Split (Ratio 50:1)
Injection Volume	1.0 $\mu$ L
Oven Program	Initial: 50°C (Hold 2 min) Ramp 1: 15°C/min to 180°C Ramp 2: 30°C/min to 280°C (Hold 3 min)
Transfer Line	280°C
Ion Source	EI (70 eV), 230°C
Quadrupole	150°C
Scan Range	m/z 35–350
Solvent Delay	2.5 min

## Sample Preparation

- Stock Solution: Weigh 50 mg of **4-Oxopentyl acetate** into a 20 mL volumetric flask. Dilute to volume with HPLC-grade Ethyl Acetate.
- Working Standard: Dilute the Stock Solution 1:10 with Ethyl Acetate (final conc. ~0.25 mg/mL).
- Filtration: Filter through a 0.22  $\mu$ m PTFE syringe filter into an autosampler vial.

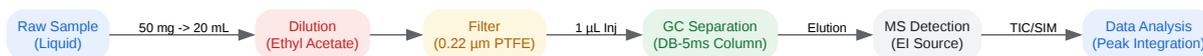
## Mass Spectral Interpretation

The Electron Ionization (EI) spectrum of **4-Oxopentyl acetate** (MW 144) typically displays:

- Base Peak (m/z 43): Dominant peak due to the acetyl group ( $\text{CH}_3\text{CO}^+$ ), originating from both the ketone and ester moieties.
- Fragment (m/z 84): Loss of Acetic Acid (M - 60). Characteristic of acetate esters (McLafferty rearrangement type or elimination).
- Fragment (m/z 71):  $[\text{CH}_2\text{CH}_2\text{COCH}_3]^+$  fragment.

- Molecular Ion (m/z 144): Often weak or absent; identification relies on retention time and fragment ratios.

## Workflow Diagram



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Figure 1: GC-MS Analytical Workflow for **4-Oxopentyl Acetate**.

## Method B: HPLC-UV Analysis (Secondary Protocol)

### Principle

High-Performance Liquid Chromatography is employed when the sample contains non-volatile salts or thermally labile precursors that might degrade in a GC inlet. Since **4-Oxopentyl acetate** lacks strong chromophores (only carbonyl groups), detection is performed at low UV wavelengths (210 nm).

### Instrument Configuration

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm).
- Column Temp: 30°C.

### Experimental Parameters

Parameter	Setting
Mobile Phase A	Water (Milli-Q) + 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Detection	210 nm (Reference 360 nm)
Injection Volume	10 µL
Run Time	15 minutes

## Gradient Program

Time (min)	% Mobile Phase B	Remarks
0.0	10	Initial equilibration
8.0	90	Elution of organics
10.0	90	Wash
10.1	10	Re-equilibration
15.0	10	End of Run

## System Suitability Criteria

- Retention Time: ~5.5 - 6.5 min (varies with exact dead volume).
- Tailing Factor: < 1.5.
- Theoretical Plates: > 5000.<sup>[2]</sup>
- Resolution: > 2.0 between **4-Oxopentyl acetate** and **3-Chloro-4-oxopentyl acetate** (if present).

## Critical Analysis & Troubleshooting

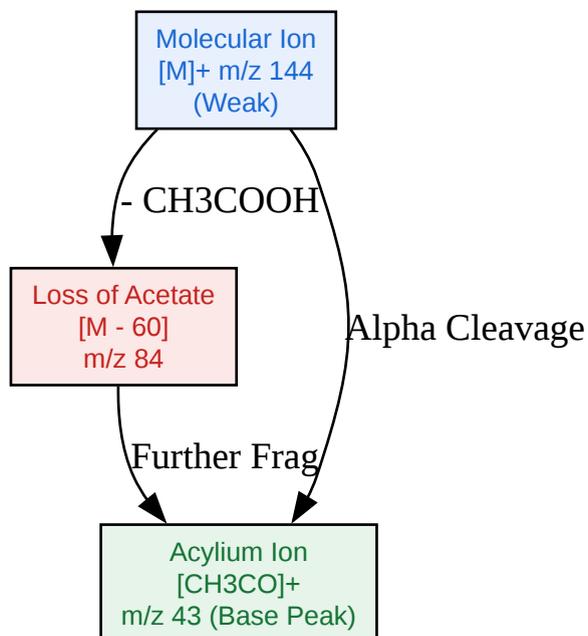
### GC-MS vs. HPLC Selection

- Use GC-MS when: You need to identify unknown side-products or quantify residual solvents (e.g., acetic acid, ethanol). The volatility of **4-oxopentyl acetate** makes it ideal for gas-phase analysis.
- Use HPLC when: The sample is in an aqueous reaction matrix (e.g., flow synthesis output) or contains salts that would foul a GC liner.

## Common Interferences

- Acetic Anhydride: A common reagent in the synthesis. It elutes early in GC (low boiling point) but can cause tailing. Ensure the solvent delay covers the first 2.5 minutes to protect the filament.
- 3-Chloro-**4-oxopentyl acetate**: This is a key precursor in Vitamin B1 synthesis. It has a higher molecular weight (178.6 g/mol) and will elute after **4-oxopentyl acetate** on a non-polar GC column (DB-5ms).

## Fragmentation Logic (GC-MS)



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Figure 2: Proposed EI Fragmentation Pathway for **4-Oxopentyl Acetate**.

## References

- Jiang, M., et al. (2021).[3] Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl **Acetate**: An Important Intermediate for Vitamin B1. Organic Process Research & Development. Retrieved from [[Link](#)][4]
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## Sources

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